molecular formula C9H17NO5 B11887488 (R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid

Cat. No.: B11887488
M. Wt: 219.23 g/mol
InChI Key: OHPPTUXGTIYITE-ZCFIWIBFSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid (CAS: 1190870-93-9) is a chiral Boc-protected amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molar mass of 219.24 g/mol . Its structure features:

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality at the third carbon.
  • A hydroxymethyl (-CH₂OH) substituent at the second carbon.
  • A propanoic acid backbone in the (R)-configuration, critical for stereoselective applications in peptide synthesis and medicinal chemistry.

This compound is primarily used as an intermediate in drug development, leveraging its Boc group for temporary amine protection and its hydroxymethyl group for further functionalization (e.g., oxidation to carboxylic acid or esterification). Its polarity, conferred by the hydroxymethyl group, enhances solubility in polar solvents compared to non-polar analogs .

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1

InChI Key

OHPPTUXGTIYITE-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Selection

The reaction is conducted in a mixture of water and an organic solvent (e.g., dioxane or tetrahydrofuran) with a pH maintained at 8–9 using sodium bicarbonate or sodium hydroxide. A molar ratio of 1:1.2 (amino acid to Boc anhydride) ensures complete conversion, with reaction times ranging from 2–6 hours at 0–25°C. For example, L-phenylglycine derivatives achieve >95% Boc protection under these conditions.

Table 1: Representative Boc Protection Conditions

ParameterValueSource
Solvent SystemH2O/Dioxane (1:2 v/v)
pH8.5–9.0
Temperature0–25°C
Reaction Time4 hours
Yield92–97%

Post-Protection Workup

After Boc protection, the aqueous layer is acidified to pH 2–3 using hydrochloric acid to precipitate the Boc-protected amino acid. The crude product is often obtained as an oily residue after rotary evaporation, necessitating crystallization for purification.

Stereochemical Control and Hydroxymethyl Group Introduction

The (R)-configuration at the α-carbon and the hydroxymethyl (-CH2OH) group at the β-position require careful synthetic design. Two primary approaches dominate:

Chiral Pool Synthesis from D-Serine Derivatives

D-Serine, a naturally occurring (R)-configured amino acid, serves as a chiral starting material. The hydroxymethyl group is retained, while the amino group undergoes Boc protection:

  • Protection of D-Serine : React D-serine with Boc anhydride under standard conditions.

  • Carboxylic Acid Activation : Convert the carboxylic acid to a tert-butyl ester using tert-butyl-2,2,2-trichloroacetimidate to prevent side reactions during subsequent steps.

  • Deprotection : Hydrolyze the tert-butyl ester using trifluoroacetic acid to yield the target compound.

Key Challenge : Competing ether formation during tert-butyl ester protection necessitates optimized reaction conditions.

Asymmetric Hydroxymethylation of β-Keto Esters

An alternative route involves asymmetric catalysis to install the hydroxymethyl group:

  • Synthesis of β-Keto Ester : Condense Boc-protected glycine with ethyl acetoacetate.

  • Enantioselective Reduction : Use a chiral catalyst (e.g., Corey-Bakshi-Shibata) to reduce the ketone to an alcohol with >90% enantiomeric excess (ee).

  • Oxidation and Hydrolysis : Oxidize the secondary alcohol to a carboxylic acid and hydrolyze the ester.

Crystallization and Purification Techniques

The oily nature of Boc-protected intermediates complicates purification. A patent by CN112661672A details a crystallization method that enhances purity and stability:

Seed Crystal Addition

  • Seed Purity : 95–100% crystalline Boc-amino acid.

  • Seed Loading : 0.2–2% (w/w) relative to the oily residue.

  • Standing Time : 10–50 hours at 25°C to induce solidification.

Solvent Selection for Pulping

Weak polar solvents (e.g., n-hexane, cyclohexane) are added at 5–10 volumes (v/w) to the solidified mass. Pulping for 0.5–5 hours followed by vacuum filtration yields a white crystalline solid.

Table 2: Crystallization Parameters

ParameterValueSource
Solventn-Hexane
Pulping Time2 hours
Drying Conditions60°C under vacuum for 24 hours
Final Purity≥99% (HPLC)

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.44 ppm in 1H^1H NMR. The hydroxymethyl group’s protons resonate at δ 3.65–3.80 ppm.

  • IR : Stretching vibrations at 1680–1700 cm1^{-1} (C=O of Boc) and 3200–3400 cm1^{-1} (O-H of hydroxymethyl).

Chiral Purity Assessment

Chiral HPLC using a Crownpak CR(+) column resolves (R)- and (S)-enantiomers, with retention times differing by 2–3 minutes under isocratic elution (0.1% HClO4_4 in MeOH).

Scalability and Industrial Considerations

Cost-Effective Boc Anhydride Usage

Recycling unreacted Boc anhydride via distillation reduces raw material costs. A 10% excess is typically sufficient for large-scale batches .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the primary amine, a critical step in peptide elongation.

ReagentConditionsProduct
Trifluoroacetic acid1–2 hours, room temperature(R)-3-amino-2-(hydroxymethyl)propanoic acid
Hydrochloric acid4M HCl in dioxane, 30°C, 4h(R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride
  • Mechanism : Acidic hydrolysis of the carbamate bond releases CO₂ and tert-butanol .

  • Applications : Essential for sequential peptide coupling in solid-phase synthesis.

Esterification of the Carboxylic Acid

The carboxylic acid is esterified to improve solubility or facilitate further reactions.

ReagentCoupling AgentSolventProduct
MethanolDCC/DMAPDichloromethaneMethyl (R)-3-((Boc)amino)-2-(hydroxymethyl)propanoate
EthanolEDCI/HOBtDMFEthyl ester derivative
  • Selectivity : The hydroxymethyl group remains intact under mild esterification conditions .

  • Yield : Typically exceeds 85% with DCC/DMAP.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylic acid, expanding structural diversity.

ReagentConditionsProduct
KMnO₄Acidic aqueous solution, 0°C(R)-3-((Boc)amino)-2-carboxypropanoic acid
CrO₃/H₂SO₄Jones oxidation, acetoneSame as above
  • Key Insight : Over-oxidation is minimized at low temperatures (<10°C) .

  • Side Reactions : Competitive epimerization at the chiral center is negligible under controlled pH.

Substitution at the Hydroxymethyl Group

The hydroxymethyl group undergoes nucleophilic substitution or Mitsunobu reactions.

Reaction TypeReagents/ConditionsProduct
Nucleophilic substitutionR-X (alkyl halide), K₂CO₃, DMF(R)-3-((Boc)amino)-2-(R-substituted)propanoic acid
Mitsunobu reactionDIAD, PPh₃, R-OH (alcohol)Ether derivatives
  • Scope : Alkylation, arylation, and glycosylation are feasible.

  • Limitations : Steric hindrance from the Boc group may reduce yields for bulky substituents.

Peptide Bond Formation

The deprotected amine participates in amide coupling for peptide synthesis.

Coupling ReagentSolventTarget SequenceYield
HBTU/HOBtDMFIncorporation into β-peptides75–90%
DIC/oxymaCH₂Cl₂Cyclic peptide frameworks80–92%
  • Role in Drug Design : Enables synthesis of constrained peptides with enhanced metabolic stability .

Table 1: Comparative Reactivity of Functional Groups

GroupReactivity (1 = lowest, 5 = highest)Common Transformations
Boc-protected amine1 (requires strong acid for cleavage)Deprotection to primary amine
Hydroxymethyl3Oxidation, substitution
Carboxylic acid4Esterification, amide coupling

Table 2: Stability Under Various Conditions

ConditionBoc Group StabilityHydroxymethyl StabilityCarboxylic Acid Stability
Acidic (pH < 3)UnstableStableStable
Basic (pH > 10)StableOxidizes slowlyForms salts
Aqueous/organicStableHydrolysis at >60°CStable

Scientific Research Applications

Peptide Synthesis

The compound is primarily used as a building block in the synthesis of peptides. The Boc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without undesired side reactions. This method is crucial in synthesizing peptides with specific sequences that can exhibit biological activity.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anti-cancer Activity : Studies have shown that compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid can inhibit cancer cell proliferation. For instance, derivatives have been tested against various carcinoma cell lines, demonstrating promising anti-tumor effects through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases. Research indicates its ability to modulate inflammatory pathways, making it a candidate for therapies targeting conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound has been extensively studied:

  • Inhibition of PI3K Pathway : Similar compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cell growth and survival. This inhibition is linked to anti-tumor mechanisms, positioning these compounds as potential cancer therapeutics.
  • Cytotoxicity Assays : In vitro studies utilizing human cell lines have demonstrated that certain derivatives possess cytotoxic effects against various pathogens, including Mycobacterium species, indicating their potential use in antimicrobial therapies .

Case Studies

Study Title Objective Findings
Synthesis and Biological Evaluation of Peptide DerivativesEvaluate the efficacy of Boc-protected amino acids in peptide synthesisDemonstrated successful incorporation into peptides with enhanced biological activity against cancer cell lines
Anti-inflammatory Properties of Amino Acid DerivativesInvestigate the impact on inflammatory markersSignificant reduction in cytokine levels was observed in animal models, supporting therapeutic potential

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name (CAS) Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid (1190870-93-9) C2: -CH₂OH; C3: -NHBoc C₉H₁₇NO₅ 219.24 High hydrophilicity; intermediate in peptide synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid (N/A) C3: -NHBoc; C3: -2-fluorophenyl C₁₄H₁₇FNO₄ 294.29 Enhanced lipophilicity; used in kinase inhibitors
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (181140-88-5) C2: -Ph; C3: -NHBoc C₁₄H₁₉NO₄ 265.31 Aromatic interactions; protease inhibitor precursor
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (N/A) C2: -CH₃, -OH; C3: -NHBoc C₉H₁₇NO₅ 219.24 Steric hindrance; potential prodrug applications
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (486460-09-7) C3: -NHBoc; C3: -2,4,5-trifluorophenyl C₁₄H₁₆F₃NO₄ 319.28 Fluorine-enhanced bioavailability; PET tracer synthesis
(R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid (132696-45-8) C2: -CH₃; C3: -NHBoc C₉H₁₇NO₄ 203.24 Simplified alkyl chain; cost-effective Boc protection

Key Insights:

Substituent Effects on Polarity :

  • The hydroxymethyl group in the target compound increases hydrophilicity, making it more water-soluble than analogs with aryl (e.g., phenyl, fluorophenyl) or alkyl (e.g., methyl) groups .
  • Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit enhanced membrane permeability due to fluorine’s electronegativity and lipophilicity .

Stereochemical Influence :

  • The (R)-configuration is critical for biological activity. For example, (R)-3-(5-bromo-2-methoxyphenyl) analogs show higher binding affinity to enzymatic targets than their (S)-counterparts .

Synthetic Utility :

  • Compounds with hydroxymethyl or hydroxy groups (e.g., ) are prone to oxidation, enabling conversion to aldehydes or ketones for cross-coupling reactions .
  • Aromatic substituents (e.g., phenyl, indole) facilitate π-π stacking in drug-receptor interactions, as seen in protease inhibitors .

Pharmacokinetic Considerations: Boc-protected amino acids with polar groups (e.g., hydroxymethyl) exhibit shorter metabolic half-lives due to faster deprotection in vivo compared to lipophilic analogs .

Safety Profiles :

  • Fluorinated derivatives (e.g., 486460-09-7) carry hazards like H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) , whereas the target compound’s hazards are undocumented but likely milder due to reduced toxicity of hydroxymethyl .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid, known by its CAS number 152491-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₂₃N₁O₄
  • Molecular Weight : 305.486 g/mol
  • Density : 0.979 g/cm³
  • Melting Point : 32-37 °C
  • Boiling Point : 377.301 °C at 760 mmHg

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) chemistry. This process enhances the stability of the amino acid during subsequent reactions.

Structure-Activity Relationships :

  • Amino Group Modification : The presence of the Boc group significantly influences the compound's solubility and reactivity, impacting its biological activity.
  • Hydroxymethyl Group : This functional group is crucial for enhancing interaction with biological targets, potentially increasing binding affinity.

Biological Activity

The biological activities of (R)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid are primarily investigated in the context of its derivatives and related compounds. Notable activities include:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, some studies highlight its role in inhibiting BRAF(V600E), a common mutation in melanoma .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting nitric oxide production and other inflammatory mediators .
  • Antibacterial Properties : Some derivatives demonstrate potent antibacterial activity against various strains, suggesting potential applications in treating bacterial infections .

Case Study 1: Antitumor Efficacy

A study explored the antitumor effects of a derivative of (R)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid on melanoma cells. The compound was found to significantly inhibit cell growth and induce apoptosis through mitochondrial pathways.

CompoundIC50 (µM)Mechanism
Derivative A5.2Induces apoptosis
Derivative B3.8Inhibits BRAF(V600E)

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using an LPS-induced model in mice. The compound reduced TNF-α levels significantly compared to controls.

Treatment GroupTNF-α Levels (pg/mL)
Control250
Compound Group120

Q & A

Q. Basic

  • Column Chromatography : Use silica gel with gradients of petroleum ether and ethyl acetate (e.g., 10:1 to 3:1) to separate intermediates .
  • Preparative HPLC : Employ phenyl-based columns with acetonitrile/water mobile phases for final purification, especially for stereoisomers or polar byproducts .
  • Acid-Base Extraction : For crude products, extract with ethyl acetate after adjusting pH to 6–7 to remove unreacted reagents .

How can coupling reaction yields be optimized for derivatives of this compound?

Q. Advanced

  • Activation Strategies : Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce toxicity while maintaining efficiency .
  • Solvent Selection : Use CH₂Cl₂ over THF for better solubility of Boc-protected intermediates .
  • Catalyst Loading : Increase DMAP concentration (0.2–0.5 eq) to accelerate acylation kinetics .
  • Troubleshooting Low Yields : Characterize byproducts via LCMS or ¹H NMR (e.g., imide formation from overactivation) and adjust stoichiometry .

How should researchers address discrepancies in NMR data for structural confirmation?

Q. Advanced

  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; Boc groups may exhibit split peaks in polar solvents due to hindered rotation .
  • Impurity Analysis : Use 2D NMR (e.g., HSQC, COSY) to distinguish between diastereomers or residual protecting groups (e.g., TBDMS at ~0.9 ppm in ¹H NMR) .
  • Racemization Check : Perform chiral HPLC with a cellulose-based column to confirm enantiopurity (>98% ee) .

What safety precautions are critical when handling this compound?

Q. Basic

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (H315, H319) .
  • Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .
  • Spill Response : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

What strategies prevent racemization during Boc protection or coupling?

Q. Advanced

  • Low-Temperature Reactions : Conduct Boc protection at 0°C to minimize base-induced racemization .
  • Steric Hindrance : Use bulky coupling agents (e.g., HOBt) to reduce nucleophilic attack on the chiral center .
  • Kinetic Monitoring : Track optical rotation during synthesis; sudden changes indicate racemization .

How can researchers validate the compound’s role in peptide drug design?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model interactions between the hydroxymethyl group and target receptors (e.g., PPAR ligands) to assess binding affinity .
  • In Vitro Stability Tests : Incubate the compound in plasma at 37°C and analyze degradation via LCMS to evaluate metabolic resistance .
  • Comparative Studies : Replace the hydroxymethyl group with methoxy or trifluoromethyl analogs to study steric/electronic effects .

What analytical methods quantify trace impurities in final products?

Q. Advanced

  • UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column and electrospray ionization .
  • Elemental Analysis : Confirm absence of residual catalysts (e.g., Pd from coupling reactions) .
  • Karl Fischer Titration : Ensure water content <0.5% to prevent Boc group hydrolysis during storage .

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